2-Bromo-5-chloro-1H-imidazole: A Strategic Scaffold in Drug Discovery
2-Bromo-5-chloro-1H-imidazole: A Strategic Scaffold in Drug Discovery
Topic: 2-Bromo-5-chloro-1H-imidazole: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
2-Bromo-5-chloro-1H-imidazole (CAS: 1554483-81-6) represents a high-value "bifunctional" heterocyclic scaffold. Its utility lies in the orthogonal reactivity of its halogen substituents: the C2-bromide offers a highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-chloride provides a more stable handle for late-stage modification or lipophilic tuning. This guide details the physicochemical properties, validated synthesis routes, and reactivity profiles necessary to utilize this core in advanced medicinal chemistry campaigns.
Chemical Structure & Physicochemical Properties[1][2][3]
Identity and Tautomerism
The compound exists in a dynamic tautomeric equilibrium in solution. While often designated as 5-chloro , the proton on the nitrogen atom can migrate, making the 4-chloro and 5-chloro positions equivalent in the unsubstituted parent.
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IUPAC Name: 2-Bromo-5-chloro-1H-imidazole[1]
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CAS Number: 1554483-81-6[2]
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SMILES: Clc1cnc(Br)[nH]1
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Molecular Weight: 181.42 g/mol [3]
Key Physical Data
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Sensitive to light/oxidation over time. |
| Melting Point | >140 °C (dec.) | Varies by purity; often isolated as salt or protected form. |
| pKa (N-H) | ~10.5 - 11.0 | Estimated. More acidic than imidazole (14.4) due to EWGs. |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility; soluble in organic bases. |
| Stability | Hygroscopic; Acid sensitive | Store under inert atmosphere at -20°C. |
Critical Insight - Tautomeric Locking: Upon N-alkylation, the tautomeric equilibrium collapses. The ratio of 1,4-isomer (N1-alkyl-4-chloro) to 1,5-isomer (N1-alkyl-5-chloro) is governed by steric hindrance and electronic effects, a frequent pain point in scale-up that requires careful base/solvent selection.
Synthesis and Manufacturing Methodologies
The synthesis of 2-bromo-5-chloro-1H-imidazole requires navigating the inherent nucleophilicity of the imidazole ring while achieving regioselective halogenation.
Route A: The "Lithiation-Trap" Protocol (High Precision)
This is the preferred route for medicinal chemistry scales (gram-level) as it guarantees regiocontrol.
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Starting Material: 4-Chloro-1H-imidazole.[4]
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Protection: Installation of a SEM (2-(trimethylsilyl)ethoxymethyl) or THP group to block the nitrogen and lower the pKa of the C2-proton.
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Lithiation: Treatment with n-BuLi at -78°C in THF. The C2-proton is the most acidic site on the protected ring.
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Bromination: Quenching the C2-lithio species with an electrophilic bromine source (e.g., CBr₄ or NBS).
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Deprotection: Acidic removal of the protecting group.
Route B: De Novo Cyclization (Industrial Scale)
For multi-kilogram production, particularly for pharmaceutical intermediates like Losartan analogs, a de novo construction is often used to avoid expensive lithiation steps.
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Mechanism: Vilsmeier-Haack type formylation of alkyl pentanimidates with glycine, followed by halogenation.
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Key Intermediate: 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) is a classic example of this chemistry, where the ring is built with the chlorine already in place.
Visualization of Synthesis Logic
Caption: The "Lithiation-Trap" pathway ensures C2-selectivity by leveraging the acidity of the C2-proton in the protected species.
Reactivity Profile & Functionalization[8]
The power of this scaffold lies in the differential reactivity of the C-Br and C-Cl bonds.
Orthogonal Cross-Coupling
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C2-Bromide (High Reactivity): The C2 position, flanked by two nitrogens, is electron-deficient. The C-Br bond undergoes oxidative addition with Pd(0) rapidly.
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Reaction: Suzuki-Miyaura coupling (Ar-B(OH)₂).[5]
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Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C.
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Outcome: Exclusive substitution at C2, leaving the C5-Cl intact.
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C5-Chloride (Low Reactivity): The C5-Cl bond is sterically more accessible than C4 but electronically less activated than C2-Br. It typically survives standard Suzuki conditions used for C2, allowing for sequential library generation.
Regioselective N-Alkylation
When alkylating 2-bromo-4(5)-chloroimidazole, two isomers are possible.
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1,4-Isomer (Kinetic/Steric): Alkylation at the nitrogen distal to the chlorine (if Cl is at C4) or proximal (if Cl is at C5). Sterics usually favor the isomer where the alkyl group is away from the bulky substituents.
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1,5-Isomer (Thermodynamic): Often favored by chelation effects or specific solvent interactions.
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Protocol Tip: Use Cs₂CO₃ in DMF to promote thermodynamic equilibration, or NaH in THF for kinetic trapping.
Reactivity Flowchart
Caption: Divergent reactivity pathways allow for sequential functionalization. Path A exploits the reactive C2-Br; Path B locks the tautomer.
Medicinal Chemistry Applications
Angiotensin II Receptor Antagonists
The 5-chloroimidazole core is a direct lineage of the Losartan pharmacophore. The chlorine atom at C5 (or C4 depending on alkylation) occupies a hydrophobic pocket in the AT1 receptor, enhancing binding affinity compared to the hydrogen analog.
5-HT2C Receptor Modulators
Patents (e.g., CA2258559A1) highlight the use of 2-bromo-5-chloroimidazole as a starting material for fused heterocyclic systems (like indolines) targeting serotonin receptors. The bromine serves as a handle to cyclize or couple aryl rings required for receptor stacking interactions.
"Magic Chloro" Effect
In lead optimization, the C5-chlorine serves two roles:
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Metabolic Blocking: It prevents oxidation at the electron-rich C5 position.
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Lipophilicity: It increases logP (~0.7 unit increase), improving membrane permeability.
Experimental Protocols
Protocol 1: Suzuki Coupling at C2
Objective: Selective arylation of the C2-position.
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Charge: 2-Bromo-5-chloro-1H-imidazole (1.0 eq), Aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq).
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Solvent: 1,4-Dioxane / 2M Na₂CO₃ (3:1 ratio). Degas with Argon for 10 min.
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Reaction: Heat to 85°C for 4–6 hours. Monitor by LCMS (Expect consumption of Br-starting material).
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Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.
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Purification: Flash chromatography (Hexane/EtOAc). The C5-Cl will remain intact.
Protocol 2: Safety & Handling
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Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A).
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Storage: Keep cold (2-8°C) and dry. The C-Br bond can be light-sensitive over months.
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Waste: Dispose of halogenated organic waste separately.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99484, 2-Bromo-4,5-dichloro-1H-imidazole. Retrieved from [Link]
- Larsen, R. D., et al. (1994).Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Foundational chemistry for chloro-imidazole scaffolds).
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Dishman Pharmaceuticals (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole.[6] Patent WO2008/098937. (Industrial synthesis of 5-chloroimidazole intermediates).
Sources
- 1. CA2258559A1 - Indoline derivatives useful as 5-ht-2c receptor antagonists - Google Patents [patents.google.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1554483-81-6_2-bromo-5-chloro-1H-imidazoleCAS号:1554483-81-6_2-bromo-5-chloro-1H-imidazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. ETHYL 2-BROMO-4-CHLORO-1H-IMIDAZOLE-5-CARBOXYLATE [cymitquimica.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Eureka | Patsnap [eureka.patsnap.com]
